(2Z)-8-methoxy-2-[(3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-8-methoxy-2-[(3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a methoxy group, a thiazole ring, and a chromene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-8-methoxy-2-[(3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the chromene backbone, followed by the introduction of the methoxy group and the thiazole ring. The final step involves the formation of the imine linkage with the 3-methylphenyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-8-methoxy-2-[(3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imine linkage can be reduced to form an amine.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted thiazole compounds. These products can have different biological activities and applications.
Scientific Research Applications
(2Z)-8-methoxy-2-[(3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-8-methoxy-2-[(3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-2H-1-benzopyran-2-imine hydrobromide
- (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid
Uniqueness
Compared to similar compounds, (2Z)-8-methoxy-2-[(3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H17N3O3S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
8-methoxy-2-(3-methylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C21H17N3O3S/c1-13-5-3-7-15(11-13)23-20-16(19(25)24-21-22-9-10-28-21)12-14-6-4-8-17(26-2)18(14)27-20/h3-12H,1-2H3,(H,22,24,25) |
InChI Key |
YRZVUZALTKNQEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.